![molecular formula C35H27N11O7S2 B13936449 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- CAS No. 58370-70-0](/img/structure/B13936449.png)
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce bright and stable colors. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- typically involves several steps:
Nitration and Reduction: The process begins with the nitration of naphthalene to produce nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at the desired positions.
Diazotization and Coupling: The compound is then subjected to diazotization, followed by coupling with various aromatic amines to introduce the azo groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Continuous Stirring: To maintain uniformity and prevent local overheating.
Temperature Control: Typically maintained at specific temperatures to optimize reaction rates and prevent decomposition.
Purification: The final product is purified through crystallization or filtration to remove impurities.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium dithionite or zinc dust.
Catalysts: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo groups absorb light at specific wavelengths, imparting color to the compound.
Binding to Substrates: The compound can bind to various substrates, such as fabrics or biological tissues, through ionic or covalent interactions.
Chemical Stability: The presence of sulfonic acid groups enhances the compound’s solubility and stability in aqueous environments.
相似化合物的比较
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Known for its use as a dye intermediate.
8-Amino-1-naphthol-3,6-disulfonic acid: Another dye intermediate with similar properties.
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Used in similar applications as a dye and pigment.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- stands out due to its complex structure, which provides unique chromophoric properties and enhances its stability and solubility. This makes it particularly valuable in applications requiring bright and stable colors.
属性
CAS 编号 |
58370-70-0 |
|---|---|
分子式 |
C35H27N11O7S2 |
分子量 |
777.8 g/mol |
IUPAC 名称 |
4-amino-3-[[4-[5-[(2,4-diaminophenyl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H27N11O7S2/c36-20-8-12-25(24(37)16-20)44-43-23-11-13-26-27(17-23)40-35(39-26)18-6-9-22(10-7-18)42-45-32-28(54(48,49)50)14-19-15-29(55(51,52)53)33(34(47)30(19)31(32)38)46-41-21-4-2-1-3-5-21/h1-17,47H,36-38H2,(H,39,40)(H,48,49,50)(H,51,52,53) |
InChI 键 |
WNIVVAYVZDTFMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


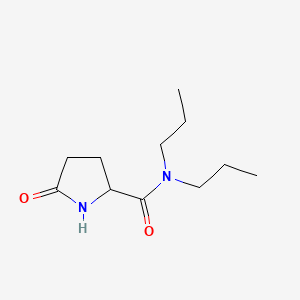
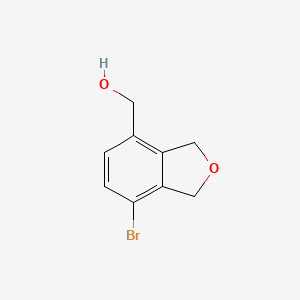
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

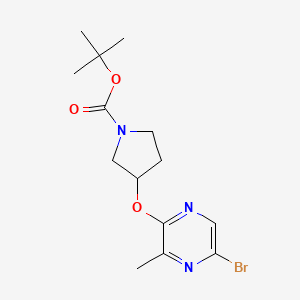
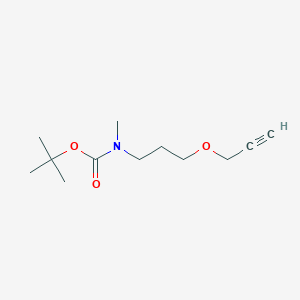
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
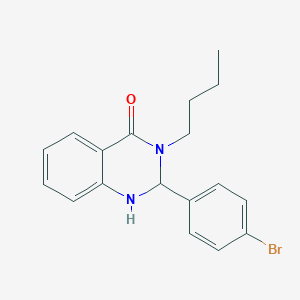
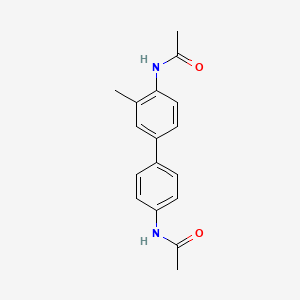
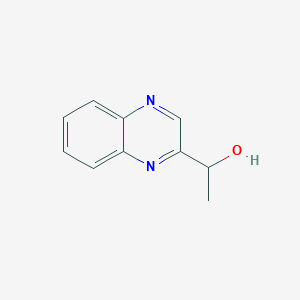

![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

